molecular formula C6H8BrN3O2 B6143958 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1171078-69-5

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B6143958
CAS No.: 1171078-69-5
M. Wt: 234.05 g/mol
InChI Key: BMDJLPXKMXWYRE-UHFFFAOYSA-N
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Description

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a bromo group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent amino group introduction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions to achieve high yields and selectivity . The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both amino and bromo groups allows for versatile chemical modifications and potential interactions with biological targets .

Properties

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDJLPXKMXWYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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